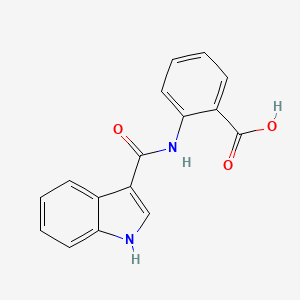

2-(1H-Indole-3-carboxamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-Indole-3-carboxamido)benzoic acid is an active organic compound that is often used in drug synthesis and biochemical research . It is commonly used as a fluorescent probe, enzyme inhibitor, and receptor ligand . It is an alkaloid isolated from Isatis idigotica .

Synthesis Analysis

The synthesis of 2-(1H-Indole-3-carboxamido)benzoic acid typically involves chemical synthesis methods . For instance, it can be obtained through the reaction between 1H-indole-3-ketone and benzoyl chloride .Molecular Structure Analysis

The molecular formula of 2-(1H-Indole-3-carboxamido)benzoic acid is C16H12N2O3 . It has a molecular weight of 280.3 g/mol .Chemical Reactions Analysis

The preparation of 2-(1H-Indole-3-carboxamido)benzoic acid typically involves chemical synthesis methods . For example, it can be synthesized through the reaction between 1H-indole-3-ketone and benzoyl chloride .Physical And Chemical Properties Analysis

The physical description of 2-(1H-Indole-3-carboxamido)benzoic acid is a brown powder . It has a molecular weight of 280.3 g/mol . The boiling point is predicted to be 456.4±25.0°C , and the melting point is 248℃ (acetic acid) . The predicted density is 1.450±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

“2-(1H-Indole-3-carboxamido)benzoic acid” has been found to have antimicrobial properties. It has been used in the synthesis of indole-3-carboxamido-polyamine conjugates that exhibit intrinsic activity toward bacterial and fungal species . These compounds have also shown the ability to enhance the action of antibiotics like doxycycline toward Gram-negative bacteria such as Pseudomonas aeruginosa .

Antibiotic Potentiators

This compound has been used in the development of antibiotic potentiators. These are substances that enhance the effectiveness of antibiotics against bacterial infections. In particular, it has been found to enhance the action of doxycycline toward Pseudomonas aeruginosa .

Antiviral Applications

Indole derivatives, including “2-(1H-Indole-3-carboxamido)benzoic acid”, have been found to possess antiviral activities . They have been used in the synthesis of compounds that show inhibitory activity against various viruses.

Anti-inflammatory Applications

Indole derivatives have also been found to possess anti-inflammatory properties . They have been used in the synthesis of compounds that show anti-inflammatory and analgesic activities .

Antitubercular Applications

“2-(1H-Indole-3-carboxamido)benzoic acid” has been used in the synthesis of compounds that show activity against Mycobacterium tuberculosis . These compounds have potential applications in the treatment of tuberculosis.

Enzyme Inhibitors

This compound is often used as an enzyme inhibitor in biochemical research . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By inhibiting the enzyme, these substances can regulate the rate of reactions and control cellular processes.

Receptor Ligands

“2-(1H-Indole-3-carboxamido)benzoic acid” is also used as a receptor ligand in biochemical research . Receptor ligands are substances that bind to receptors in the body and can either block or induce a response from the cell.

Fluorescent Probes

This compound is commonly used as a fluorescent probe in biochemical research . Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are often used to visualize or track biological processes.

Safety And Hazards

Limited safety information is available for 2-(1H-Indole-3-carboxamido)benzoic acid . It may be irritating to the eyes, skin, and respiratory system . If contact occurs, the affected area should be rinsed immediately with plenty of water, and medical help should be sought . It should be stored in a sealed container and kept away from prolonged exposure to air and moisture .

Eigenschaften

IUPAC Name |

2-(1H-indole-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWUBVFXVNQIND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indole-3-carboxamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)